

Application Note and Protocol: Solid-Phase Extraction of Dicarboxylic Acids from Urine

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Compound of Interest

Compound Name: *Methylsuccinic acid*

Cat. No.: *B050227*

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Introduction

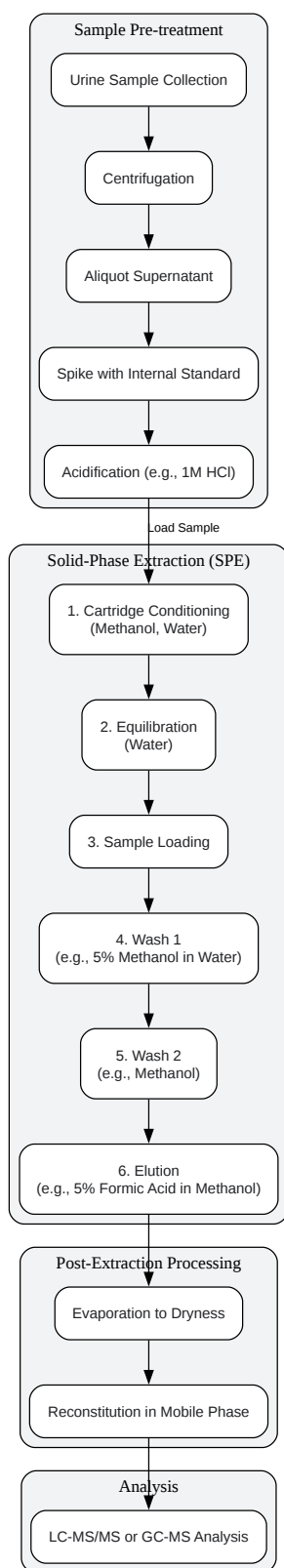
Dicarboxylic acids (DCAs) are a class of organic compounds that serve as important biomarkers for various metabolic processes and inborn errors of metabolism.^[1] Elevated levels of specific DCAs in urine, a condition known as dicarboxylic aciduria, can be indicative of defects in fatty acid β -oxidation.^[1] Accurate and reliable quantification of urinary dicarboxylic acids is therefore crucial for the diagnosis and monitoring of these metabolic disorders. Solid-phase extraction (SPE) offers a robust and selective method for the extraction and concentration of DCAs from complex biological matrices like urine, enabling sensitive downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).^{[2][3]} This application note provides a detailed protocol for the solid-phase extraction of dicarboxylic acids from urine using weak anion exchange (WAX) cartridges.

Principle of the Method

This protocol employs a weak anion exchange solid-phase extraction strategy.^[2] The sorbent material possesses both reversed-phase and weak anion exchange properties.^[2] The urine sample is first pre-treated by acidification to ensure that the dicarboxylic acids are in their anionic (negatively charged) state.^[1] Upon loading the sample onto the conditioned SPE cartridge, the ionized dicarboxylic acids are retained by the positively charged sorbent.^[2] Subsequent washing steps remove neutral and weakly retained interferences. Finally, the

dicarboxylic acids are eluted from the cartridge by neutralizing them with an acidic elution solvent, which disrupts the ionic interaction with the sorbent.[\[2\]](#)[\[4\]](#)

Experimental Workflow



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Caption: Workflow for the Solid-Phase Extraction of Dicarboxylic Acids from Urine.

Materials and Reagents

- SPE Cartridges: Weak anion exchange (WAX), e.g., 500 mg, 6 mL[5]
- Dicarboxylic Acid Standards: Adipic acid, Suberic acid, Sebacic acid, etc. ($\geq 98\%$ purity)[1][4]
- Internal Standard: Isotope-labeled dicarboxylic acid, e.g., Adipic acid- $^{13}\text{C}_6$ [1]
- Methanol (HPLC grade)[1]
- Ethyl Acetate (HPLC grade)[1]
- Formic Acid (LC-MS grade)[4]
- Hydrochloric Acid (HCl)[1]
- Deionized Water[5]
- Nitrogen Gas[1]
- Urine Samples

Equipment

- Solid-Phase Extraction Vacuum Manifold[2]
- Centrifuge[1]
- Vortex Mixer[1]
- Sample Evaporator (e.g., Nitrogen evaporator)[1]
- Analytical Balance
- pH Meter
- Micropipettes
- Glass Test Tubes or Autosampler Vials[1]

Experimental Protocol

Preparation of Standards and Solutions

- Stock Solutions (1 mg/mL): Individually dissolve 10 mg of each dicarboxylic acid analyte and the internal standard in 10 mL of methanol. Store at -20°C.[1]
- Intermediate Analyte Mixture (10 µg/mL): Combine appropriate volumes of each analyte stock solution and dilute with a 50:50 methanol:water solution to achieve a final concentration of 10 µg/mL for each analyte.[1]
- Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution with a 50:50 methanol:water solution.[1]

Sample Pre-treatment

- Centrifugation: Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any precipitate.[4]
- Aliquoting: Transfer 0.5 mL of the urine supernatant to a clean microcentrifuge tube.[4]
- Internal Standard Spiking: Add 10 µL of the 1 µg/mL internal standard working solution to each sample, calibrator, and quality control sample (except for double blanks).[1][4]
- Acidification: Add 50 µL of 1 M HCl to each tube and vortex briefly to mix. The pH should be less than 2.[1][6]

Solid-Phase Extraction Procedure

- Cartridge Conditioning: Place the weak anion exchange SPE cartridges on a vacuum manifold. Pass 5 mL of methanol through each cartridge, followed by 5 mL of deionized water. Do not allow the cartridges to dry out.[5]
- Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 drops per second).[2][4]
- Washing:

- Wash the cartridge with 3 mL of 5% methanol in water to remove interfering substances.[4]
- Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[2]
- Elution: Place clean collection tubes inside the vacuum manifold. Elute the dicarboxylic acids with 2 mL of 5% formic acid in methanol.[4]

Post-Extraction Processing

- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][4]
- Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase composition for LC-MS/MS analysis (e.g., 95% water with 0.1% formic acid). Vortex and transfer to an autosampler vial.[1][4]

Analytical Instrumentation

The extracted samples are ready for analysis by LC-MS/MS or GC-MS. For LC-MS/MS, a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is typically used for quantification.[5]

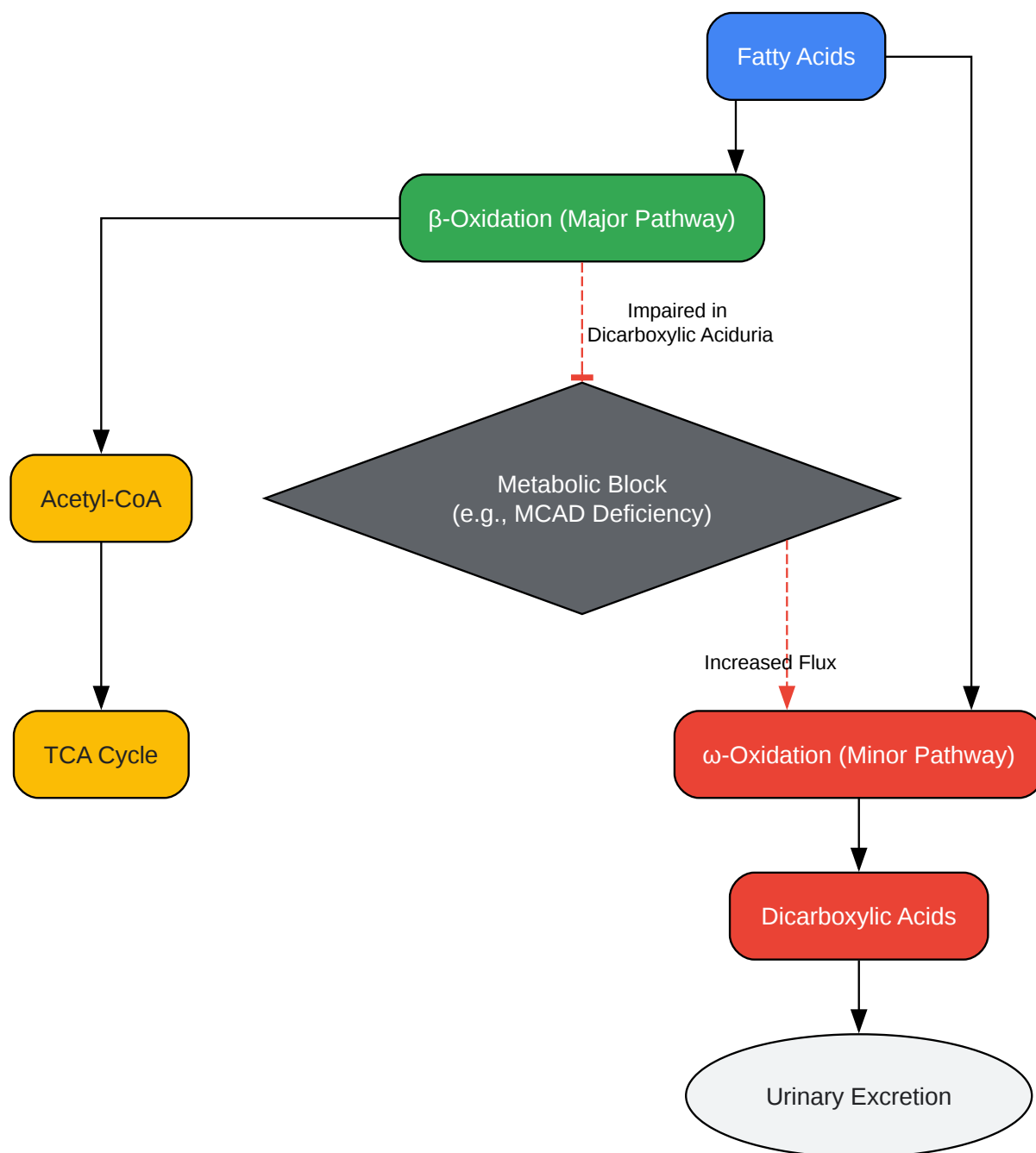
Quantitative Data Summary

The following table summarizes typical performance data for the analysis of dicarboxylic acids from urine using SPE followed by mass spectrometry. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.

Dicarboxylic Acid	Recovery (%)	Limit of Quantification (LOQ) (μmol/L)	Limit of Detection (LOD) (μmol/L)	Reference
Methylmalonic Acid	>90% (implied)	0.1	0.05	[7]
2,5-Furandicarboxylic Acid	90 - 110%	Not Specified	Not Specified	
General Organic Acids	84.1% (mean)	Not Specified	Not Specified	[8]
Various (25 organic acids)	90 - 100%	< 5 nmole (for most)	Not Specified	[3]

Signaling Pathway Diagram (Metabolic Context)

The accurate measurement of dicarboxylic acids is often crucial in the context of fatty acid metabolism. The following diagram illustrates the relationship between β -oxidation and the ω -oxidation pathway that leads to the formation of dicarboxylic acids.



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Caption: Dicarboxylic Acid Formation via ω -Oxidation.

Conclusion

This application note provides a comprehensive and detailed protocol for the solid-phase extraction of dicarboxylic acids from urine. The use of weak anion exchange SPE cartridges offers a selective and efficient method for sample clean-up and concentration, leading to reliable and sensitive quantification by mass spectrometry. This method is well-suited for clinical research and diagnostic applications, aiding in the investigation of inborn errors of metabolism and other conditions associated with altered fatty acid oxidation.[1] The provided workflow and protocols can be adapted and validated for specific dicarboxylic acids of interest.

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